molecular formula C48H40N13Na3O13S3 B12377522 trisodium;6-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-3-[[4-[4-[[7-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate

trisodium;6-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-3-[[4-[4-[[7-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate

Cat. No.: B12377522
M. Wt: 1172.1 g/mol
InChI Key: ZCLZGAIIRSGUNH-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trisodium;6-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-3-[[4-[4-[[7-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;6-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-3-[[4-[4-[[7-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate involves multiple steps of diazotization and coupling reactions. The process typically starts with the diazotization of 2-amino-4-(2-hydroxyethylamino)benzene, followed by coupling with various naphthalene derivatives under controlled pH and temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of reaction parameters such as temperature, pH, and reactant concentrations is maintained. The final product is often purified through filtration and recrystallization to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

Trisodium;6-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-3-[[4-[4-[[7-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, affecting its color properties.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: Substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions include various substituted aromatic compounds and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Trisodium;6-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-3-[[4-[4-[[7-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques for visualizing biological tissues and cells.

    Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its intense coloration. The molecular targets include various substrates that interact with the azo groups, leading to changes in their electronic structure and color properties. The pathways involved often include electron transfer processes and interactions with light.

Comparison with Similar Compounds

Similar Compounds

  • Trisodium 1-(4-sulfonatophenylazo)-2-naphthol-6-sulfonate
  • Trisodium 4-amino-5-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate

Uniqueness

Trisodium;6-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-3-[[4-[4-[[7-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate stands out due to its unique combination of functional groups that provide enhanced stability and a broader range of color properties compared to similar compounds. Its multiple azo bonds and sulfonate groups contribute to its high solubility and intense coloration, making it highly valuable in various applications.

Properties

Molecular Formula

C48H40N13Na3O13S3

Molecular Weight

1172.1 g/mol

IUPAC Name

trisodium;6-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-3-[[4-[4-[[7-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C48H43N13O13S3.3Na/c49-37-23-30(51-15-17-62)9-12-39(37)58-55-32-3-1-26-19-43(76(69,70)71)45(47(64)35(26)21-32)60-54-29-7-5-28(6-8-29)53-41-14-11-34(25-42(41)75(66,67)68)57-61-46-44(77(72,73)74)20-27-2-4-33(22-36(27)48(46)65)56-59-40-13-10-31(24-38(40)50)52-16-18-63;;;/h1-14,19-25,51-53,62-65H,15-18,49-50H2,(H,66,67,68)(H,69,70,71)(H,72,73,74);;;/q;3*+1/p-3

InChI Key

ZCLZGAIIRSGUNH-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N=NC5=C(C=C(C=C5)NCCO)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C7C=CC(=CC7=C6O)N=NC8=C(C=C(C=C8)NCCO)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.